molecular formula C13H11N3 B8600098 Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-

Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-

Cat. No.: B8600098
M. Wt: 209.25 g/mol
InChI Key: YGROKUAMWQIHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine,4-imidazo[1,2-a]pyridin-8-yl- is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine,4-imidazo[1,2-a]pyridin-8-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine,4-imidazo[1,2-a]pyridin-8-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-8-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-5-3-10(4-6-11)12-2-1-8-16-9-7-15-13(12)16/h1-9H,14H2

InChI Key

YGROKUAMWQIHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 45 g of iron powder to a solution of 15 g (62.7 mmol) of the product from Example 19 in 400 ml of 75% acetic acid. Heat to 60°-70° C. for 2 hr. Filter the reaction mixture over celite and concentrate the filtrate to approximately 50 ml under vacuum. Neutralize the residue with saturated sodium carbonate solution and extract with three 200 ml portions of methylene chloride. Dry the combined extracts over sodium sulfate, treat with charcoal and remove the solvent in vacuo. Crystallize the residue from ether to provide the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step One

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